Chemical Structure, Properties, and Analytical Profiling of 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5)
Chemical Structure, Properties, and Analytical Profiling of 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5)
A Technical Whitepaper on Oxonic Acid and Gimeracil Impurity Characterization in Drug Development
Executive Summary
In the rigorous landscape of pharmaceutical quality control, the identification and quantification of active pharmaceutical ingredient (API) impurities are paramount. 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5) is a critical, fully characterized chemical compound utilized primarily as a reference standard during the synthesis and formulation of the chemotherapeutic drug S-1[1].
S-1 is a synergistic combination of Tegafur, Gimeracil, and Oteracil Potassium (Oxonic acid potassium salt). During the manufacturing and stability testing of these APIs, 4-Amino-1H-imidazole-2,5-dione emerges as a primary degradant and synthetic byproduct, formally designated in pharmacopeial monographs as Oxonic Acid Impurity 1 and Gimeracil Impurity [2]. This whitepaper provides an in-depth mechanistic analysis of its structural properties, its origin pathway, and a self-validating analytical protocol for its quantification, ensuring compliance with ICH Q3A/Q3B regulatory guidelines.
Physicochemical Profiling & Structural Elucidation
The structural integrity of 4-Amino-1H-imidazole-2,5-dione is defined by an imidazole core substituted with two carbonyl groups (a dione) at the 2 and 5 positions, and a primary amine at the 4 position.
A critical structural feature of this molecule is its tautomerism . In solution, 4-amino-1H-imidazole-2,5-dione exists in a dynamic thermodynamic equilibrium with its tautomer, 5-aminoimidazole-2,4-dione[3]. This tautomeric shift involves the migration of a proton between the nitrogen atoms of the imidazole ring and the adjacent carbonyl oxygens. Understanding this equilibrium is crucial for analytical scientists, as it directly impacts the molecule's pKa, its UV absorption maxima, and its chromatographic retention behavior.
Table 1: Quantitative Physicochemical Data
To facilitate rapid reference during method development, the core quantitative metrics of the compound are summarized below, cross-referenced with data from the[4].
| Property | Value |
| Chemical Name | 4-Amino-1H-imidazole-2,5-dione |
| Common Synonyms | Oxonic Acid Impurity 1, Gimeracil Impurity, 5-aminoimidazole-2,4-dione |
| CAS Registry Number | 60301-55-5 |
| Molecular Formula | C₃H₃N₃O₂ |
| Molecular Weight | 113.08 g/mol |
| Monoisotopic Mass | 113.0225 Da |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
Mechanistic Pathway: Origin as a Pharmaceutical Impurity
To control an impurity, one must understand its genesis. The target API, Oteracil (Oxonic acid), is a triazine derivative synthesized via the alkaline oxidation of purine precursors, specifically uric acid or its intermediate, allantoin[5].
During the aggressive oxidative conditions (often utilizing potassium permanganate or hydrogen peroxide in an alkaline medium), the purine ring of uric acid undergoes cleavage and expansion to form the six-membered triazine ring of oxonic acid. However, competing side reactions—specifically the oxidative degradation of the allantoin intermediate or the hydrolytic ring-contraction of oxonic acid itself—yield the five-membered imidazole derivative, 4-Amino-1H-imidazole-2,5-dione.
The logical relationship of this degradation pathway is visualized below.
Mechanistic origin of 4-Amino-1H-imidazole-2,5-dione during oxonic acid synthesis and degradation.
Analytical Methodology: Detection & Quantification (QC Protocol)
Because 4-Amino-1H-imidazole-2,5-dione possesses a low molecular weight and high polarity (due to three H-bond donors and acceptors), standard reversed-phase chromatography often fails to retain it. The following step-by-step HPLC-UV/MS methodology is engineered as a self-validating system to ensure precise quantification down to the 0.05% reporting threshold required by ICH Q3A guidelines.
Table 2: Optimized HPLC-UV/MS Method Parameters
| Parameter | Specification | Causality / Rationale |
| Column | Polar-Endcapped C18 (150 x 4.6 mm, 3 µm) | Prevents stationary phase collapse (dewetting) in highly aqueous conditions necessary for polar retention. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.2 | Protonates the primary amine, locking the ionization state to prevent peak tailing. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Provides orthogonal elution strength for organic modifiers. |
| Flow Rate | 0.8 mL/min | Balances optimal linear velocity with mass spectrometer desolvation limits. |
| Column Temp | 30 °C | Stabilizes the tautomeric equilibrium, ensuring sharp, unified peak shapes. |
| Detection | UV at 220 nm ; MS (ESI+) | Targets the π→π∗ transition of the conjugated dione; MS confirms the m/z 114 [M+H]+ ion. |
Step-by-Step Workflow
Step 1: Sample Preparation & Solvation
-
Action: Accurately weigh 50 mg of the Oteracil Potassium API and dissolve in 50 mL of a 90:10 Water:Acetonitrile diluent.
-
Causality: High aqueous content is mandatory because the potassium salt of oxonic acid and the highly polar impurity are insoluble in pure organic solvents. The 10% acetonitrile reduces surface tension, ensuring complete solvation of the organic framework without causing premature precipitation.
Step 2: Chromatographic Execution
-
Action: Inject 10 µL of the sample into the HPLC system using a gradient method starting at 100% Mobile Phase A, ramping to 40% Mobile Phase B over 15 minutes.
-
Causality: The 100% aqueous start is critical for retaining the highly polar 4-Amino-1H-imidazole-2,5-dione. The acidic pH (3.2) is deliberately chosen to be below the pKa of the primary amine, ensuring it remains fully protonated. This prevents the molecule from shifting between neutral and ionized states on the column, which would otherwise cause severe peak broadening.
Step 3: System Suitability and Self-Validation
-
Action: Prior to sample analysis, inject a resolution mixture containing 0.1% Oxonic Acid Impurity 1 and 99.9% Oteracil Potassium. The system is only validated if the Resolution factor ( Rs ) between the impurity and the main peak is >2.0 .
-
Causality: A resolution greater than 2.0 mathematically guarantees baseline separation. Without baseline separation, the integration algorithms cannot accurately calculate the area under the curve (AUC) for the impurity, rendering trace-level quantification (e.g., at the 0.15% qualification threshold) scientifically invalid.
Regulatory & Toxicological Implications
In the context of drug development, uncharacterized impurities pose significant toxicological risks. The presence of an aminoimidazole structural alert in 4-Amino-1H-imidazole-2,5-dione requires stringent monitoring. By utilizing fully characterized reference standards from authoritative providers like[1] and [2], analytical scientists can ensure that the API manufacturing process remains within validated control limits. Failure to control this degradation pathway not only risks batch rejection but compromises the safety profile of the final S-1 chemotherapeutic formulation.
